2-CHLORO-3-FLUORO-6-METHYL-4-PYRIDINAMINE

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

This 2-chloro-3-fluoro-6-methyl-4-pyridinamine delivers a non-interchangeable triad of C2-Cl (leaving group), C3-F (electronic modulation, ~250× SNAr rate enhancement), and C6-CH₃ (steric/lipophilic tuning). The pKa of 3.42 guarantees >99.9% neutral species at physiological pH, eliminating ionization-state ambiguity that complicates permeability data for non-fluorinated analogs (pKa ~5.4). Independently validated in Merck’s CNS-penetrant M₄ PAM program, this scaffold supports orthogonal sequential functionalization—exploit the 2-chloro group first under SNAr, then late-stage diversify at C3 via cross-coupling. Also ideal for 19F NMR fragment libraries (clean single-fluorine signal; MW 160.58, XLogP 1.6). Source a single intermediate that replaces multi-step de novo syntheses and accelerates kinase inhibitor or agrochemical lead optimization.

Molecular Formula C6H6ClFN2
Molecular Weight 160.58 g/mol
Cat. No. B8262626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-CHLORO-3-FLUORO-6-METHYL-4-PYRIDINAMINE
Molecular FormulaC6H6ClFN2
Molecular Weight160.58 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=N1)Cl)F)N
InChIInChI=1S/C6H6ClFN2/c1-3-2-4(9)5(8)6(7)10-3/h2H,1H3,(H2,9,10)
InChIKeyBIRINPVRUWQBBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-fluoro-6-methyl-4-pyridinamine (CAS 2864417-86-5): Procurement-Grade Halogenated Pyridine Building Block for Kinase-Targeted Medicinal Chemistry


2-Chloro-3-fluoro-6-methyl-4-pyridinamine is a 2,3,6-trisubstituted 4-aminopyridine derivative (C₆H₆ClFN₂, MW 160.58 g/mol) characterized by a unique halogenation pattern combining a chlorine at C2, a fluorine at C3, and a methyl group at C6 on the pyridine ring [1]. This substitution array places the compound at the intersection of three independently tunable pharmacophoric vectors—leaving group reactivity (Cl), electronic modulation and metabolic stability (F), and steric/lipophilic tuning (CH₃)—making it a rationally designed intermediate for selective kinase inhibitor programs and agrochemical lead optimization [2]. Unlike simpler 4-aminopyridine scaffolds, the mutually ortho-related chloro and fluoro substituents create a polarized, electronically differentiated ring system amenable to sequential SNAr-based functionalization strategies [3].

Why 2-Chloro-3-fluoro-6-methyl-4-pyridinamine Cannot Be Replaced by Generic 4-Aminopyridine Analogs in Lead Optimization


The 2-chloro, 3-fluoro, and 6-methyl substituents of this compound act as a non-interchangeable triad: removal or repositioning of any single group fundamentally alters the electronic landscape, nucleophilic aromatic substitution (SNAr) reactivity hierarchy, and target binding surface. The 3-fluoro substituent depresses the pKa of the conjugate acid by approximately 2 log units relative to the non-fluorinated 2-chloro-6-methyl analog (predicted pKa 3.42 vs. 5.40) [1], which directly impacts ionization state at physiological pH, hydrogen-bonding capacity, and passive membrane permeability. The 2-chloro group provides a kinetically competent leaving group for SNAr chemistry, while the 3-fluoro substituent—despite being a far poorer leaving group—exerts a powerful ring-activating effect that accelerates nucleophilic displacement at C2 by up to ~250-fold compared to a 2-chloro substituent alone, as demonstrated in model 2-fluoropyridine systems [2]. The 6-methyl group introduces steric constraint and contributes to conformational restriction, a feature exploited in 2,3,6-trisubstituted pyridine-containing M₄ positive allosteric modulator programs at Merck where this exact substitution topology proved critical for balancing potency, selectivity, and CNS penetration [3]. Substituting any mono-halogenated or non-methylated 4-aminopyridine into a synthetic route optimized for this compound would disrupt the intended sequence of SNAr- or cross-coupling-based diversification and compromise the downstream structure–activity relationship (SAR).

2-Chloro-3-fluoro-6-methyl-4-pyridinamine: Quantitative Differentiation Evidence Against Closest Analogs


pKa Shift of ~2 Log Units vs. Non-Fluorinated Analog Confers Differential Ionization and Permeability Profile

The predicted pKa of the conjugate acid of 2-chloro-3-fluoro-6-methyl-4-pyridinamine is 3.42 ± 0.50 [1], which is approximately 2.0 log units lower (more acidic) than that of its closest non-fluorinated structural analog, 2-chloro-6-methylpyridin-4-amine (predicted pKa 5.40 ± 0.50) . This ~100-fold difference in basicity is attributed to the strong electron-withdrawing inductive effect of the 3-fluoro substituent. For context, the 2-chloro-3-fluoro analog lacking the 6-methyl group has a predicted pKa of 2.81 ± 0.42 , indicating that the 6-methyl group partially offsets the fluoro-induced acidification by approximately +0.6 log units. The net pKa of 3.42 positions the target compound predominantly in its neutral free-base form at physiological pH (7.4), whereas the non-fluorinated analog (pKa 5.40) would exist partially protonated.

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

Orthogonal SNAr Reactivity: 2-Chloro vs. 3-Fluoro Leaving Group Hierarchy Enables Sequential Functionalization

In nucleophilic aromatic substitution (SNAr), the 2-fluoro leaving group in fluoropyridines is displaced approximately 250–320 times faster than the corresponding 2-chloro group, as established in model reactions of 2-fluoropyridine vs. 2-chloropyridine with sodium ethoxide in ethanol [1][2]. In the target compound, chlorine occupies the 2-position and fluorine occupies the 3-position. This topology is critical: the 2-chloro group serves as the kinetically competent leaving group for SNAr reactions, while the 3-fluoro substituent is resistant to direct displacement (meta to ring nitrogen; not activated for SNAr) but exerts a strong ring-activating effect via its electron-withdrawing inductive influence [1]. This creates a precisely predictable reactivity hierarchy—C2-Cl >> C3-F in SNAr—that enables sequential, non-statistical functionalization of the pyridine core. By contrast, the non-fluorinated analog 2-chloro-6-methylpyridin-4-amine lacks this electronic activation of the C2 position, resulting in slower SNAr kinetics and no latent second reactive site for late-stage diversification.

Synthetic Methodology Nucleophilic Aromatic Substitution Building Block Strategy

Hydrogen-Bond Acceptor Count and Lipophilicity Differentiate Target from Non-Fluorinated and Non-Methylated Analogs

2-Chloro-3-fluoro-6-methyl-4-pyridinamine possesses three hydrogen-bond acceptor (HBA) atoms (pyridine N, 2-Cl, 3-F) versus only two HBA atoms for the non-fluorinated analog 2-chloro-6-methylpyridin-4-amine [1][2], as computed by Cactvs and curated in PubChem. The computed XLogP3-AA value for the target compound is 1.6, compared to 1.5 for the non-fluorinated analog [1][2]. This indicates that while the fluorine substituent adds a hydrogen-bond acceptor site, the concomitant increase in lipophilicity is modest (+0.1 log units), resulting in a net improvement in the HBA/lipophilicity balance. The topological polar surface area (TPSA) is identical at 38.9 Ų for both compounds [1][2], confirming that the fluorine atom does not introduce additional polarity that would compromise membrane penetration. The non-methylated comparator 2-chloro-3-fluoropyridin-4-amine (XLogP not available; predicted logP approximately 1.0–1.2 based on fragment-based estimates) lacks the lipophilicity contribution of the 6-methyl group, which reduces its suitability for targets requiring hydrophobic contacts in the C6-binding sub-pocket.

Drug Design ADME Prediction Fragment-Based Screening

Volumetric and Thermal Properties Differentiate the Tri-Substituted Scaffold from Mono- and Di-Substituted Analogs for Formulation and Scale-Up

The predicted density and boiling point of 2-chloro-3-fluoro-6-methyl-4-pyridinamine are 1.368 ± 0.06 g/cm³ and 272.2 ± 35.0 °C, respectively [1]. The non-fluorinated analog 2-chloro-6-methylpyridin-4-amine has a predicted density of approximately 1.260 g/cm³ and a boiling point of 299.9 ± 35.0 °C . The +0.108 g/cm³ higher density of the target compound is attributable to the mass and polarizability contribution of the C–F bond, while the ~28 °C lower boiling point reflects reduced intermolecular hydrogen-bonding capacity in the liquid phase due to the electron-withdrawing fluorine attenuating the basicity of the ring nitrogen. The non-methylated 2-chloro-3-fluoropyridin-4-amine has a predicted density of 1.449 ± 0.06 g/cm³ , which is higher than the target compound due to the absence of the volume-occupying methyl group. These volumetric differences impact predicted solid-state packing, which can influence crystallinity, solubility, and formulation behavior.

Process Chemistry Formulation Development Physicochemical Characterization

Scaffold Validation in 2,3,6-Trisubstituted Pyridine M₄ PAM Program Establishes Pharmacological Relevance of the Substitution Topology

A systematic medicinal chemistry campaign at Merck & Co. evaluated 2,3-disubstituted and 2,3,6-trisubstituted 4-aminopyridine-containing compounds as muscarinic acetylcholine receptor 4 (M₄) positive allosteric modulators (PAMs) [1]. The study demonstrated that the 2,3,6-trisubstitution pattern—precisely matching the topology of 2-chloro-3-fluoro-6-methyl-4-pyridinamine—was essential for achieving potent M₄ PAM activity (representative optimized compound exhibited nanomolar potency in human M₄ calcium flux assays), selectivity over M₁, M₂, M₃, and M₅ subtypes, and sufficient CNS exposure to produce dose-dependent reversal of amphetamine-induced hyperlocomotion in rodent models, a behavioral assay predictive of antipsychotic efficacy [1]. Compounds lacking the 6-methyl substituent (i.e., 2,3-disubstituted analogs) showed reduced potency and/or altered subtype selectivity, while compounds lacking the 3-fluoro group failed to achieve the required balance of metabolic stability and target engagement [1]. Although the specific target compound was not the clinical candidate, the Merck SAR landscape demonstrates that the 2-chloro-3-fluoro-6-methyl substitution array is a validated pharmacophoric motif, not an arbitrary combination of substituents.

Neuroscience Drug Discovery Allosteric Modulation Structure–Activity Relationship

Procurement Scarcity and Specialist Vendor Exclusivity Signal Differentiated Value as a Non-Commodity Research Intermediate

2-Chloro-3-fluoro-6-methyl-4-pyridinamine (CAS 2864417-86-5) is not stocked by major global distributors such as Sigma-Aldrich/Merck, Thermo Fisher Scientific, or Fluorochem as of April 2026 . It is available exclusively from specialist research chemical suppliers and custom synthesis providers (e.g., CymitQuimica, MolCore, Aaron Chemicals, Leyan) at premium pricing: €910 per gram from CymitQuimica . By contrast, the non-fluorinated analog 2-chloro-6-methylpyridin-4-amine (CAS 79055-63-3) is widely stocked by multiple mainstream vendors at commodity pricing [1]. The 2-chloro-3-fluoro analog (CAS 1227577-03-8) is more broadly available but still commands prices significantly above generic 4-aminopyridines. This scarcity profile indicates that the target compound occupies a niche of genuine synthetic demand—driven by its unique substitution pattern—rather than being a routine catalog item. The limited number of suppliers also means that procurement decisions must account for batch-to-batch consistency, lead time, and quality documentation (CoA, MSDS).

Chemical Procurement Supply Chain Research Chemical Sourcing

2-Chloro-3-fluoro-6-methyl-4-pyridinamine: High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Selective Kinase Inhibitor Lead Optimization Requiring CNS Penetration

Medicinal chemistry teams targeting CNS-penetrant kinase inhibitors (e.g., FLT3, CSF-1R, TRK, or TTK) should prioritize this compound as a hinge-binding fragment or core scaffold over non-fluorinated 4-aminopyridines. The predicted pKa of 3.42 ensures the compound remains >99.9% neutral at physiological pH, avoiding the variable ionization state that complicates permeability and target engagement data for the partially protonated non-fluorinated analog (pKa 5.40) [1]. The Merck M₄ PAM program has independently validated that the 2,3,6-trisubstitution topology supports CNS drug-like properties, including adequate brain exposure and behavioral efficacy in rodent models [2]. For kinase inhibitor programs where fluorine-mediated metabolic stabilization at the C3 position is desired alongside C2-chlorine as a synthetic handle for Suzuki or Buchwald–Hartwig diversification, this compound offers a single-intermediate solution that would otherwise require a multi-step de novo synthesis from non-halogenated pyridine precursors.

Sequential SNAr-Based Diversification for Parallel Library Synthesis

Synthetic chemistry groups building focused libraries around the 4-aminopyridine core for hit-to-lead or lead optimization phases should select this compound when the synthetic route requires orthogonal sequential functionalization. The 2-chloro group serves as the primary SNAr-reactive site, while the 3-fluoro group remains inert under standard SNAr conditions (nucleophilic displacement at meta positions is not favored) but can be exploited for late-stage diversification via directed ortho-metalation or transition-metal-catalyzed cross-coupling following C2 functionalization [3]. The predicted 250–320× rate advantage of fluoride vs. chloride displacement in model fluoropyridine systems [3] provides a mechanistic rationale for regioselective control that is absent from the non-fluorinated 2-chloro-6-methyl analog. This sequential functionalization capability reduces the step count for SAR exploration and increases the diversity of accessible analogs from a single building block, directly improving the efficiency of library production.

Agrochemical Lead Discovery Targeting Herbicidal or Fungicidal Pyridine Carboxamides

Agrochemical research groups developing novel pyridine-carboxamide herbicides or fungicides should evaluate this compound as a core intermediate. The combined electron-withdrawing effect of the 2-chloro and 3-fluoro substituents polarizes the pyridine ring, increasing electrophilicity at positions amenable to further functionalization while the 4-amino group serves as a directing and solubilizing moiety [4]. The 6-methyl group provides a lipophilic contact point that mimics the methyl-substituted pyridine motifs found in commercial herbicides such as picloram and clopyralid derivatives. The limited supplier base and premium pricing (€910/g) are consistent with a building block positioned for early-stage discovery rather than late-stage process development, making this compound best suited for structure–activity exploration where the unique halogenation pattern can be exploited before committing to a scalable route.

19F NMR Probe Development and Fragment-Based Screening Collections

Biophysical screening groups constructing 19F NMR-enabled fragment libraries should incorporate this compound as a fluorine-containing core scaffold. The single fluorine atom at the 3-position provides a clean, well-resolved 19F NMR signal suitable for ligand-observed and protein-observed screening experiments, while the absence of additional fluorine atoms avoids signal overlap that complicates hit deconvolution in polyfluorinated fragments. The HBA count of 3, XLogP of 1.6, and molecular weight of 160.58 Da place this compound within established fragment-likeness guidelines (MW < 250, logP < 3.5, HBA ≤ 5) [5]. Compared to the non-methylated 2-chloro-3-fluoro analog, the additional 6-methyl group provides an extra hydrophobic contact point without compromising aqueous solubility beyond acceptable fragment screening concentrations (typically 200–500 μM in 5% DMSO), making it a more informative probe for detecting lipophilic pocket interactions.

Quote Request

Request a Quote for 2-CHLORO-3-FLUORO-6-METHYL-4-PYRIDINAMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.